Modulated Antioxidant Potency: Rutinose-Conjugated Quercetin (Rutin) vs. Free Quercetin Aglycone
Conjugation of quercetin with rutinose to form rutin results in only a marginal decrease in antioxidant potency in lipid peroxidation assays, a key differentiator from other flavonoid glycosides whose activity is often severely diminished by glycosylation [1]. Direct comparison of IC₅₀ values for inhibiting ferrous sulfate-induced oxidative damage reveals that rutin (19.5 µM) retains 90.3% of the potency of free quercetin (17.6 µM) [1]. This near-equivalence in a lipophilic model system suggests rutinose imparts a unique balance of solubility and activity retention not observed with other sugar moieties [1].
| Evidence Dimension | IC₅₀ for inhibition of FeSO₄-induced oxidative damage |
|---|---|
| Target Compound Data | Rutin (Quercetin-3-O-rutinoside): 19.5 µM |
| Comparator Or Baseline | Quercetin (aglycone): 17.6 µM |
| Quantified Difference | Rutin IC₅₀ is 1.1-fold higher than quercetin (i.e., 90.3% of the aglycone's potency) |
| Conditions | In vitro cell-free assay measuring attenuation of ferrous sulfate-induced lipid peroxidation |
Why This Matters
This quantitative evidence supports the selection of rutin over quercetin when a formulation requires a water-soluble flavonoid without a significant sacrifice in antioxidant efficacy.
- [1] Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry, 13(10), 572-584. View Source
